![molecular formula C8H10Pd B154165 Palladium;1-prop-2-enylcyclopenta-1,3-diene CAS No. 1271-03-0](/img/structure/B154165.png)
Palladium;1-prop-2-enylcyclopenta-1,3-diene
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Description
Palladium;1-prop-2-enylcyclopenta-1,3-diene, also known as this compound, is a useful research compound. Its molecular formula is C8H10Pd and its molecular weight is 212.58 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of Palladium;1-prop-2-enylcyclopenta-1,3-diene is the carbon–carbon double bonds present in 1,3-dienes . The compound interacts with these bonds during the catalytic process .
Mode of Action
This compound acts as a catalyst in the difunctionalization of 1,3-dienes . The process is initiated with the oxidative addition and then undergoes an insertion reaction with one of the double bonds of the 1,3-diene to become a π-allyl palladium species that is reactive toward nucleophilic attack .
Biochemical Pathways
The compound plays a significant role in the catalytic difunctionalization of 1,3-dienes . This process provides a wide scope of functionalized chemicals . The compound’s action affects the synthesis of these chemicals, influencing various biochemical pathways.
Result of Action
The result of the compound’s action is the generation of a diverse set of functionalized chemicals from 1,3-dienes . These chemicals can serve as versatile precursors for organic synthesis .
Biological Activity
Palladium;1-prop-2-enylcyclopenta-1,3-diene (CAS No. 1271-03-0) is a transition metal complex with significant implications in organic synthesis, particularly in catalysis. This article delves into its biological activity, focusing on its mechanisms, applications, and relevant research findings.
- Molecular Formula : C8H10Pd
- Molecular Weight : 212.58 g/mol
- IUPAC Name : cyclopenta-1,3-diene;palladium(2+);prop-1-ene
- Purity : Typically around 95% .
Palladium complexes are known for their catalytic properties, particularly in the difunctionalization of 1,3-dienes. The compound acts primarily as a catalyst that facilitates the formation of various functionalized chemicals through the following mechanisms:
- Target of Action : Carbon–carbon double bonds in 1,3-dienes.
- Mode of Action : The compound promotes reactions involving the addition of nucleophiles to the double bonds, leading to diverse product formation.
- Biochemical Pathways : It participates in catalytic cycles that involve oxidative addition and reductive elimination processes, essential for creating new carbon-carbon bonds .
Catalytic Applications
This compound has been extensively studied for its role in various catalytic reactions:
-
Synthesis of Alkyliodo Indoles :
Reaction Components Conditions Yield Pd(π-allyl)(Cp) (5 mol%) Nitrogen atmosphere High PPh3 (10 mol%) 130 °C for aliphatic alkynes LiOtBu 48 hours for aromatic alkynes - Cycloisomerization Reactions :
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Catalytic Efficiency : The palladium complex exhibits remarkable catalytic efficiency in various reactions involving carbon-carbon bond formation.
- Ligand Interactions : Studies using X-ray photoelectron spectroscopy (XPS) have shown that the allyl ligand interacts strongly with palladium substrates, affecting the reactivity and stability of the catalyst .
Properties
CAS No. |
1271-03-0 |
---|---|
Molecular Formula |
C8H10Pd |
Molecular Weight |
212.58 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;palladium(2+);prop-1-ene |
InChI |
InChI=1S/C5H5.C3H5.Pd/c1-2-4-5-3-1;1-3-2;/h1-5H;3H,1-2H2;/q2*-1;+2 |
InChI Key |
GMKVOFVVZAXJKV-UHFFFAOYSA-N |
SMILES |
C=C[CH-]C1=CC=CC1.[Pd] |
Canonical SMILES |
[CH2-]C=C.[CH-]1C=CC=C1.[Pd+2] |
Synonyms |
(η5-2,4-Cyclopentadien-1-yl)(η3-2-propen-1-yl)-palladium; _x000B_(η5-2,4-cyclopentadien-1-yl)(η3-2-propenyl)-palladium; Allylcyclopentadienyl-palladium; π-Allyl-π-cyclopentadienyl-palladium; π-Allylcyclopentadienyl-palladium; (η3-Allyl)(cyclopentadienyl)pal |
Origin of Product |
United States |
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